molecular formula C6H11NO2 B157445 4-Acetylmorpholine CAS No. 1696-20-4

4-Acetylmorpholine

Cat. No.: B157445
CAS No.: 1696-20-4
M. Wt: 129.16 g/mol
InChI Key: KYWXRBNOYGGPIZ-UHFFFAOYSA-N
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Description

4-Acetylmorpholine is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2764. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(8)7-2-4-9-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWXRBNOYGGPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061889
Record name N-Acetylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696-20-4
Record name N-Acetylmorpholine
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URL https://commonchemistry.cas.org/detail?cas_rn=1696-20-4
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Record name Ethanone, 1-(4-morpholinyl)-
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Record name 4-Acetylmorpholine
Source DTP/NCI
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Record name Ethanone, 1-(4-morpholinyl)-
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Record name N-Acetylmorpholine
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Record name 4-acetylmorpholine
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Record name 4-Acetylmorpholine
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Synthesis routes and methods

Procedure details

4,5-Bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl chloride (60 mg, 0.107 mmol) was reacted with 1-morpholin-4-yl-2-piperazin-1-yl-ethanone (34.2 mg, 0.161 mmol, Oakwood Products) using the procedure described in example 25 to give 4,5-bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl}-piperazin-1-yl)-1-morpholin-4-yl-ethanone (70.1 mg) as white solids. The enantiomers were separated by chiral chromatography (Diacel ChiralPak OD, eluting with 40/60 hexane/ethanol). The first peak coming off the column is the desired 2-(4-{(4S,5R)-4,5-bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl}-piperazin-1-yl)-1-morpholin-4-yl-ethanone (31.6 mg, white solids). HR-MS (ES, m/z): observed 736.3029, calculated for C39H48Cl2N5O5 [(M+H)+] 736.3027.
Name
4,5-Bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl chloride
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
34.2 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main methods for synthesizing N-acetylmorpholine?

A1: Several methods exist for synthesizing N-acetylmorpholine:

  • Acetic Acid Method: This method reacts morpholine with acetic acid in the presence of a dehydrating agent. [, , ]
  • Acetic Anhydride Method: This method reacts morpholine with acetic anhydride, often with ammonia neutralization and distillation. [, ]
  • Other Methods: Less common methods include using acetyl chloride, ketene, or acetates as the acetylating agent. [, ]

Q2: Which synthesis methods are considered most suitable for industrial production in China?

A2: The acetic acid method and the acetic anhydride method are considered the most suitable for industrial production in China due to their efficiency and alignment with national conditions. []

Q3: Are there any environmentally friendly approaches to N-acetylmorpholine synthesis?

A3: Yes, a method using ketene and morpholine in the presence of an acylating catalyst and an organic solvent has been reported. This method boasts a high yield (98%) and minimal environmental impact, producing no waste acid or wastewater. []

Q4: Can microwave technology be applied to N-acetylmorpholine synthesis?

A4: Yes, microwave-assisted synthesis of N-acetylmorpholine using acetic acid has been explored. This method, under optimized conditions, can achieve a yield of 86.6%. []

Q5: What are the primary applications of N-acetylmorpholine?

A5: N-acetylmorpholine finds use in various industries:

  • Pesticide Intermediates: It serves as a key intermediate in synthesizing certain fungicides, such as dimethomorph. [, ]
  • Natural Gas Desulfurization: N-acetylmorpholine can be used in processes to remove hydrogen sulfide from natural gas. [, ]
  • Aromatics Extraction: It acts as a solvent in the extraction of aromatic compounds. []
  • Photoresist Stripper: N-acetylmorpholine-based compositions show promise in the electronics industry for effectively removing photoresists. []

Q6: How is N-acetylmorpholine used in the synthesis of dimethomorph?

A6: Dimethomorph, a widely used fungicide, is synthesized by reacting 4-chloro-3,4-dimethoxybenzophenone with N-acetylmorpholine in the presence of a catalyst like sodium hydroxide. []

Q7: What is the molecular formula and weight of N-acetylmorpholine?

A7: * Molecular Formula: C6H11NO2* Molecular Weight: 129.16 g/mol

Q8: Is there information available regarding the spectroscopic data of N-acetylmorpholine?

A8: While the provided abstracts don't delve into specific spectroscopic data, research on the mass spectrometric fragmentation of N-acetylmorpholine exists. Studies utilizing high-resolution mass spectrometry and isotope labeling techniques have provided insights into the fragmentation pathways and rearrangement mechanisms of this compound. [, ]

Q9: How does the density and viscosity of N-acetylmorpholine behave in binary mixtures?

A9: Studies have investigated the density and viscosity of N-acetylmorpholine in binary mixtures with various solvents, including water, alkanols, and aromatic hydrocarbons. These studies have revealed interesting insights into the molecular interactions and physical properties of such mixtures across a range of temperatures. [, , , , , , ]

Q10: Can you provide details about the reaction mechanism of N-acetylmorpholine with ferrous ions in the context of SRN1 reactions?

A10: Research indicates that ferrous ions can initiate SRN1 reactions involving N-acetylmorpholine enolates and various halogenoarenes, resulting in the formation of arylacetamides and arylalkanamides. The precise role of ferrous ions in this process is still under investigation, but it's believed to facilitate the generation of radical intermediates. []

Q11: Does N-acetylmorpholine participate in photochemical reactions?

A11: Yes, studies have shown that N-acetylmorpholine can undergo fragmentation when exposed to UV light in the presence of electron acceptors like 9,10-dicyanoanthracene (DCA) and water. This process involves electron transfer and results in the formation of 4-acetylmorpholine and acetone. []

Q12: What is known about the environmental impact and degradation of N-acetylmorpholine?

A12: While the provided abstracts do not focus on the environmental fate of N-acetylmorpholine, one study examined its atmospheric emission during a carbon capture and storage (CCS) campaign. This highlights the importance of understanding the potential environmental impact and degradation pathways of N-acetylmorpholine, especially in industrial processes. []

Q13: What are some potential areas for further research on N-acetylmorpholine?

A13: Several areas present opportunities for continued research:

  • Expanding Applications: Exploring new applications for N-acetylmorpholine in fields like pharmaceuticals, materials science, and catalysis. []

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